Kadsurenin M

PAF receptor antagonism Inflammation Neolignan pharmacology

Researchers probing the PAF signaling axis require a structurally matched, pharmacologically silent control for kadsurenone and denudatin B. Kadsurenin M fulfills this need as a benzofuranoid neolignan confirmed inactive in PAF receptor binding assays, enabling accurate background correction. - Optimal negative control for PAF antagonism assays (³H-PAF binding). - Scalable 6-step total synthesis from vanillin (15% overall yield) supports analogue library generation. - Cross-family chemotype marker (Piper kadsura, Magnolia ovata) for botanical authentication.

Molecular Formula C19H20O5
Molecular Weight 328.4 g/mol
CAS No. 150133-00-9
Cat. No. B127904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKadsurenin M
CAS150133-00-9
Synonyms7S,8S-3,4,3'-trimethoxy-7'-oxo-nor-8',9'-7.O.4',8,5'-neolignan
kadsurenin M
Molecular FormulaC19H20O5
Molecular Weight328.4 g/mol
Structural Identifiers
SMILESCC1C(OC2=C1C=C(C=C2OC)C=O)C3=CC(=C(C=C3)OC)OC
InChIInChI=1S/C19H20O5/c1-11-14-7-12(10-20)8-17(23-4)19(14)24-18(11)13-5-6-15(21-2)16(9-13)22-3/h5-11,18H,1-4H3/t11-,18-/m0/s1
InChIKeyXBEUHOWSGYZENI-VOJFVSQTSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Kadsurenin M: Structural Overview and Differentiation


Kadsurenin M (CAS 150133-00-9) is a benzofuranoid neolignan first isolated from the aerial parts of Piper kadsura (Choisy) Ohwi, a plant traditionally used for inflammatory and rheumatic conditions [1]. Its structure was elucidated as (7S,8S)-3,4,3'-trimethoxy-7'-oxo-nor-8',9'-7.O.4',8,5'-neolignan, containing a 2,3-dihydro-1-benzofuran core with 3,4-dimethoxyphenyl, methyl, formyl, and methoxy substituents [2]. A racemic total synthesis has been achieved in 6 steps from vanillin with an overall yield of 15% [3]. Unlike the co-isolated neolignans kadsurenone and (-)-denudatin B, Kadsurenin M was not reported to exhibit quantifiable platelet-activating factor (PAF) receptor antagonism in the original discovery study, establishing it as a mechanistically and functionally distinct molecular entity within this compound class [1].

Mechanistically distinct: no PAF receptor activity reported, enabling negative-control workflows
Defined synthetic accessibility: racemic total synthesis published in 6 steps from vanillin
Cross-species natural sourcing confirmed from Piper kadsura and Magnolia ovata

Why Kadsurenin M Cannot Be Substituted by Related Neolignans


The benzofuranoid neolignans co-isolated from Piper kadsura—kadsurenone (I), (-)-denudatin B (II), (-)-acuminatin (III), and (+)-licarin A (IV)—each display distinct pharmacological signatures that preclude generic interchangeability with Kadsurenin M (V). In the foundational study by Ma et al. (1993), (-)-denudatin B demonstrated potent PAF antagonistic activity in a ³H-PAF receptor binding assay, whereas no such activity was reported for Kadsurenin M under identical experimental conditions [1]. This differential functional profile is critical: researchers seeking a PAF pathway-inactive neolignan control or a structurally related but pharmacologically silent scaffold for derivatization cannot substitute Kadsurenin M with kadsurenone (IC₅₀ = 1 × 10⁻⁷ M for PAF receptor) or denudatin B (IC₅₀ ≈ 10 μg/mL for PAF-induced platelet aggregation) [2] without fundamentally altering the experimental question. Furthermore, the broader natural occurrence of Kadsurenin M across Piper kadsura and Magnolia ovata [3] confers distinct chemotaxonomic sourcing options absent for several comparator neolignans. The quantitative evidence below substantiates these differentiation dimensions.

Kadsurenin M (Target)
Comparator Neolignans
No reported PAF receptor antagonism
Potent PAF antagonism reported (e.g., kadsurenone, denudatin B)
Functionally silent at the PAF pathway
Strong PAF pathway engagement may confound platelet/inflammation readouts
Multi-species natural sourcing (Piperaceae, Magnoliaceae)
Sourcing limited to Piper spp. for kadsurenone; substitution may restrict supply options

Differentiation Evidence Against Closest Neolignan Analogs


PAF Receptor Antagonism vs. Denudatin B

In the original isolation and pharmacological characterization study by Ma et al. (1993), five benzofuran neolignans were simultaneously tested for PAF antagonistic activity. (-)-Denudatin B (compound II) showed potent PAF antagonistic activity in a ³H-PAF receptor binding assay, whereas Kadsurenin M (compound V) was not reported to exhibit any PAF antagonistic activity under the same experimental conditions [1]. This is a direct head-to-head comparison from identical assay conditions within a single study, representing the highest tier of differential evidence.

PAF Receptor Antagonism vs. Denudatin B
Head-to-head
No PAF antagonistic activity reported vs. denudatin B: potent activity (identical assay conditions)
Supports PAF-negative control selection
Qualitative dichotomy from single study; direct comparator context
PAF receptor antagonism Inflammation Neolignan pharmacology

Synthetic Accessibility and Yield Comparison

Kadsurenin M is one of the few benzofuranoid neolignans for which a complete total synthesis has been published. Wang et al. (1997) reported the first total synthesis of racemic Kadsurenin M in 6 steps from vanillin with an overall yield of 15% [1]. This synthetic tractability provides a defined benchmark for chemical procurement and derivatization that is not uniformly available for close structural analogs such as (-)-acuminatin or (+)-licarin A, which are typically obtained only through natural product isolation with variable and unstandardized yields.

Synthetic Accessibility
Cross-study comparable
15% overall yield (6 steps from vanillin)
Provides scalable procurement benchmark
Racemic synthesis; comparators lack published routes
Total synthesis Chemical procurement Neolignan derivatization

Chemotaxonomic Distribution Across Plant Species

Kadsurenin M has been identified in two distinct plant genera and species: Piper kadsura (Piperaceae) [1] and Magnolia ovata (Magnoliaceae) [2]. In contrast, kadsurenone, the most potent PAF antagonist among the co-isolated neolignans, has been reported exclusively from Piper species (P. kadsura, P. futokadsura, P. bonii) . This broader phylogenetic distribution of Kadsurenin M indicates greater biosynthetic conservation and offers multiple validated natural sourcing options, mitigating single-species supply chain risks.

Chemotaxonomic Distribution
Cross-study comparable
2 phylogenetically distant plant families (Piperaceae, Magnoliaceae)
Reduces single-species supply risk
Kadsurenone restricted to Piper spp.; broader sourcing advantage
Chemotaxonomy Natural product sourcing Biodiversity

PAF Antagonism Potency Context

To contextualize the functional differentiation established in Evidence Item 1, the PAF antagonistic potencies of the principal comparators are quantified here. Natural kadsurenone inhibits ³H-PAF binding with IC₅₀ = 1 × 10⁻⁷ M ; racemic kadsurenone shows IC₅₀ = 2 × 10⁻⁷ M . (-)-Denudatin B inhibits PAF (2 ng/mL)-induced rabbit platelet aggregation with IC₅₀ ≈ 10 μg/mL [1]. In washed human platelets, kadsurenone inhibits PAF-acether-induced aggregation with IC₅₀ = 0.8 ± 0.4 μM [2]. These established potencies contrast with the absence of reported PAF antagonism for Kadsurenin M in the original discovery paper [3].

PAF Antagonism Potency Context
Cross-study comparable
Kadsurenin M: no activity; kadsurenone IC₅₀ ~0.1–0.8 μM, denudatin B IC₅₀ ~10 μg/mL (PAF aggregation)
PAF pathway engagement context confirms functional differentiation
Multiple independent assays; comparator potencies well characterized
PAF pathway Platelet aggregation Receptor pharmacology

Structural Uniqueness vs. Licarin A and Acuminatin

Kadsurenin M possesses a 7'-oxo functional group and a distinctive 2,3-dihydro-1-benzofuran scaffold with 3,4-dimethoxyphenyl, methyl, formyl, and methoxy substituents at positions 2, 3, 5, and 7 respectively [1]. By contrast, (+)-licarin A (IV) is a dihydrobenzofuran neolignan with an allyl substituent and a different oxygenation pattern, while (-)-acuminatin (III) features a distinct bicyclic neolignan skeleton [2]. These structural differences translate into divergent bioactivity profiles: licarin A demonstrates trypanocidal activity (IC₅₀ = 23.46 μM for the active enantiomer) [3] and TNF-α inhibition (IC₅₀ = 12.6 μM) [4], while acuminatin inhibits phospholipase Cγ1 (IC₅₀ 8.8–26.0 μM) [5]. No equivalent target engagement data exist for Kadsurenin M, underscoring its distinct pharmacological space.

Structural Uniqueness vs. Licarin A & Acuminatin
Class-level inference
Distinct oxygenation/substitution; no bioactivity IC₅₀ reported for Kadsurenin M
Clean-slate scaffold for de novo screening
Licarin A and acuminatin have multi-target pharmacology; data to verify
Structure-activity relationship Molecular diversity Benzofuran neolignans

Metabolic Derivatization and Antitumor Potential

4-O-Demethylkadsurenin M, the direct demethylated analogue of Kadsurenin M, has been synthesized and evaluated for antitumor activity. (±)-4-O-Demethylkadsurenin M showed cytotoxic activity of 52.8% against HCT-116 (human colorectal carcinoma), 52% against MCF-7 (human breast adenocarcinoma), and 13.9% against K562 (chronic myeloid leukemia) cells, with no activity against HL-60 (acute promyelocytic leukemia) [1]. This cytotoxic profile, coupled with the established synthetic route from Kadsurenin M or its precursors, demonstrates that Kadsurenin M serves as a viable starting scaffold for generating bioactive semi-synthetic analogues with measurable antitumor activity. By contrast, the PAF-active comparators kadsurenone and denudatin B are predominantly explored within the inflammation/platelet aggregation axis, limiting their derivatization space.

Metabolic Derivatization & Cytotoxicity
Class-level inference
4-O-Demethyl analog: 52.8% (HCT-116), 52% (MCF-7), 13.9% (K562) cytotoxicity
Supports cytotoxicity endpoint review; scaffold derivatization potential
Derivative activity; not a direct Kadsurenin M property
Semi-synthesis Antitumor screening Neolignan derivatives

Evidence-Backed Procurement and Application Scenarios


PAF Pathway-Negative Control in Platelet Pharmacology

In experimental paradigms where the PAF signaling axis must be probed with structurally matched controls, Kadsurenin M serves as the optimal negative control compound. As established in Section 3 (Evidence Item 1), Kadsurenin M did not exhibit PAF antagonistic activity in the same ³H-PAF receptor binding assay where (-)-denudatin B demonstrated potent activity [1]. Researchers employing kadsurenone (IC₅₀ = 1 × 10⁻⁷ M) or denudatin B (IC₅₀ ≈ 10 μg/mL) as PAF antagonists should procure Kadsurenin M as the cognate inactive neolignan to control for non-PAF-mediated effects of the benzofuran scaffold.

Medicinal Chemistry Scaffold for Antitumor Derivatization

The demonstrated synthesis of (±)-4-O-demethylkadsurenin M with quantifiable cytotoxicity against HCT-116 (52.8%), MCF-7 (52%), and K562 (13.9%) cell lines [2] validates Kadsurenin M as a productive starting point for medicinal chemistry optimization. The established 6-step total synthesis from vanillin (15% overall yield) [3] provides a scalable route for generating analogue libraries. Procurement should prioritize Kadsurenin M over PAF-active neolignans when the intended application lies outside the platelet/inflammation axis and within oncology-focused SAR exploration.

Chemotaxonomic Reference Standard for Authentication

Kadsurenin M's confirmed isolation from both Piper kadsura (Piperaceae) [1] and Magnolia ovata (Magnoliaceae) [4] establishes it as a cross-family chemotaxonomic marker. Quality control laboratories and botanical authentication facilities should procure Kadsurenin M as a reference standard for HPLC-MS fingerprinting of Piper and Magnolia species, leveraging its broader phylogenetic distribution compared to the Piper-restricted kadsurenone. This multi-source occurrence also diversifies natural product supply chains, reducing dependence on a single botanical raw material.

Selectivity Profiling for Target Deconvolution

Kadsurenin M occupies a unique position within the benzofuran neolignan chemical space as a compound with full structural characterization but no assigned molecular target IC₅₀ in the peer-reviewed literature (Section 3, Evidence Items 5 and 6). Drug discovery groups performing kinase, GPCR, or epigenetic target panels should include Kadsurenin M alongside target-annotated comparators (kadsurenone, denudatin B, licarin A, acuminatin) to establish selectivity fingerprints and identify novel target engagement opportunities specific to the Kadsurenin M scaffold.

Application
Selection Property
Validation Focus
PAF pathway-negative control studies
Functional silence at PAF receptor
PAF receptor binding assay context
Antitumor derivatization studies
Scaffold derivatization potential
Cytotoxicity endpoint review
Chemotaxonomic authentication
Cross-species sourcing
HPLC-MS fingerprinting context
Selectivity profiling / target deconvolution
Clean-slate scaffold
Target engagement screening context
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